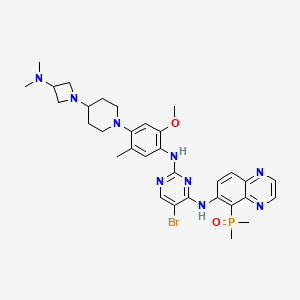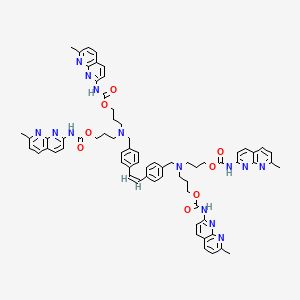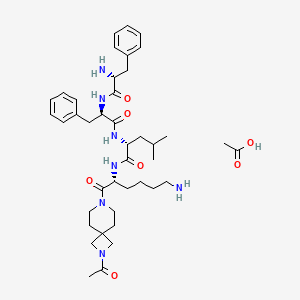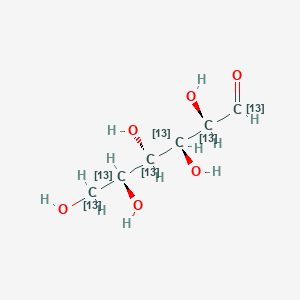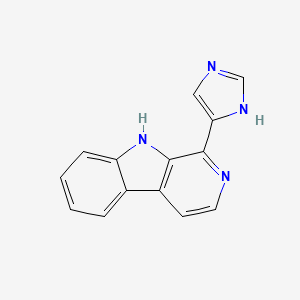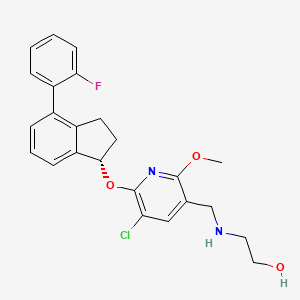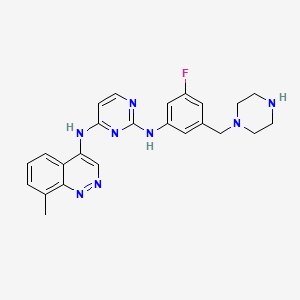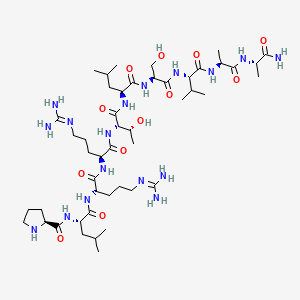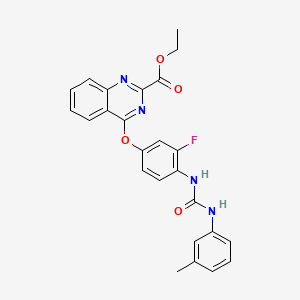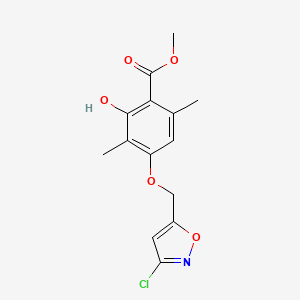
Anticancer agent 68
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 68 is a promising compound in the field of oncology due to its ability to arrest cells at the G2/M phase and induce programmed cell death. This compound has shown potential in upregulating tumor suppression via the activation of p53 and PTEN pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 68 involves several steps, including the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 68 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified anticancer properties.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of different reaction conditions on anticancer activity.
Biology: Investigated for its ability to induce programmed cell death in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
Anticancer agent 68 exerts its effects by arresting cells at the G2/M phase of the cell cycle and inducing programmed cell death. This is achieved through the upregulation of tumor suppressor genes such as p53 and PTEN. The activation of these pathways leads to the inhibition of cell proliferation and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole-based compounds: These compounds share structural similarities with Anticancer agent 68 and have shown potent anticancer activity.
Coumarin-based compounds: These compounds also exhibit anticancer properties and have been studied for their mechanisms of action.
Isothiocyanates: Found in cruciferous vegetables, these compounds have been extensively investigated for their anticancer potential.
Uniqueness
This compound is unique due to its specific mechanism of action involving the activation of p53 and PTEN pathways. This distinguishes it from other compounds that may target different molecular pathways or have different modes of action.
Eigenschaften
Molekularformel |
C14H14ClNO5 |
|---|---|
Molekulargewicht |
311.72 g/mol |
IUPAC-Name |
methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3 |
InChI-Schlüssel |
VEVJGXWLHBIRDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


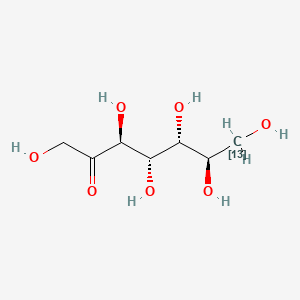
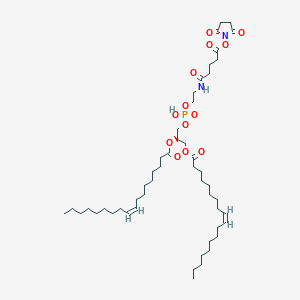
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
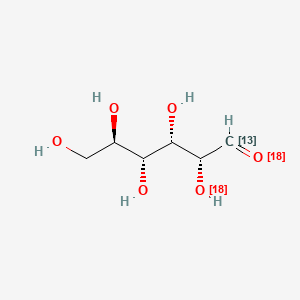
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
